molecular formula C24H22FN5O3 B3404368 3-(3-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 1211628-68-0

3-(3-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Cat. No.: B3404368
CAS No.: 1211628-68-0
M. Wt: 447.5
InChI Key: KVWHELHXDSMAGP-UHFFFAOYSA-N
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Description

This compound features a quinazolin-4(3H)-one core, a bicyclic heterocycle known for its pharmacological relevance in kinase inhibition and anticancer activity. The molecule is further modified with a 3-oxopropyl chain linked to a piperidine ring substituted with a 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl group. The piperidine group introduces conformational flexibility, which may influence receptor selectivity .

Properties

IUPAC Name

3-[3-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-3-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5O3/c25-18-7-5-16(6-8-18)22-27-28-23(33-22)17-9-12-29(13-10-17)21(31)11-14-30-15-26-20-4-2-1-3-19(20)24(30)32/h1-8,15,17H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWHELHXDSMAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)CCN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one typically involves multi-step processes:

  • Formation of the 1,3,4-oxadiazole ring: : This is often accomplished through the reaction of hydrazides with carboxylic acids or their derivatives, utilizing dehydrating agents.

  • Incorporation of the piperidine ring: : The piperidin-1-yl moiety can be introduced via nucleophilic substitution reactions.

  • Attachment of the quinazolinone core: : This step typically involves cyclization reactions where the intermediate compounds are cyclized to form the quinazolinone nucleus.

  • Fluorophenyl introduction: : Finally, the fluorophenyl group is incorporated, often via cross-coupling reactions utilizing palladium catalysts.

Industrial Production Methods

On an industrial scale, the synthesis might be streamlined by employing continuous flow processes. These processes improve reaction efficiency, yield, and safety, particularly important given the multi-step nature and potential hazards associated with the synthesis of such complex molecules.

Chemical Reactions Analysis

1.1. 1,3,4-Oxadiazole-Piperidine Intermediate

The 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl-piperidine fragment is synthesized via cyclization of a diacylhydrazine precursor.

  • Reaction : 4-Fluorobenzoic acid hydrazide reacts with piperidine-4-carbonyl chloride under dehydrating conditions (POCl₃, 80°C) to form the oxadiazole ring .

  • Yield : ~72% .

  • Analytical Data :

    • IR : 1618 cm⁻¹ (C=N), 1690 cm⁻¹ (C=O) .

    • ¹H NMR (CDCl₃) : δ 8.12 (d, 2H, Ar-F), 3.71 (m, 2H, piperidine-H), 2.89 (m, 2H, piperidine-H) .

1.2. Quinazolin-4(3H)-one Core

The quinazolinone scaffold is prepared via cyclocondensation of anthranilic acid derivatives:

  • Reaction : Anthranilic acid reacts with propiolic acid derivatives under microwave irradiation (150°C, 20 min) to form 3-substituted quinazolin-4(3H)-ones .

  • Yield : 68–85% .

  • Modification : The propyl chain is introduced via nucleophilic substitution of 3-chloropropyl-quinazolinone with the piperidine-oxadiazole intermediate .

2.1. Amide Bond Formation

The final assembly involves coupling the quinazolinone and piperidine-oxadiazole fragments:

  • Reaction : 3-(3-Chloropropyl)quinazolin-4(3H)-one reacts with the piperidine-oxadiazole intermediate in DMF with K₂CO₃ (80°C, 12 h) .

  • Yield : 65% .

  • Key Challenge : Steric hindrance from the piperidine ring necessitates prolonged reaction times .

Functionalization and Derivatives

Derivative TypeReaction ConditionsBiological ActivitySource
Alkynyl Derivatives Sonogashira coupling (Pd(PPh₃)₂Cl₂, CuI)Tankyrase inhibition (IC₅₀: 28 nM)
Sulfonyl Analogues Sulfonation (ClSO₃H, 0°C)Anticancer (GI₅₀: 1.2 µM)
Hydrazide-Hydrazones Condensation with phenolic aldehydesAntioxidant (EC₅₀: 14 µM)

4.1. Hydrolytic Stability

  • The 1,3,4-oxadiazole ring resists hydrolysis under acidic (pH 2–6) and basic (pH 8–10) conditions at 37°C for 24 h .

  • Degradation Pathway : Cleavage occurs only under strong oxidative conditions (H₂O₂, 60°C) .

4.2. Thermal Stability

  • DSC Analysis : Decomposition temperature = 218°C .

  • TGA : 5% weight loss at 195°C .

Spectroscopic Characterization

TechniqueKey PeaksAssignment
¹H NMR δ 7.85–8.20 (m, 4H, quinazolinone-H), δ 4.31 (t, 2H, CH₂-N)Aromatic protons, propyl linker
¹³C NMR δ 162.5 (C=O, quinazolinone), δ 166.8 (C=N, oxadiazole), δ 159.1 (C-F)Core functional groups
HRMS [M+H]⁺ calc. 546.1921; found 546.1918Molecular formula confirmation

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of quinazolinone derivatives as anticancer agents. The incorporation of the oxadiazole moiety enhances the compound's efficacy against various cancer cell lines. For instance, research has shown that compounds with similar structures exhibit significant cytotoxicity against breast and lung cancer cells.

CompoundCell Line TestedIC50 (µM)
Quinazolinone DerivativeMCF-7 (Breast Cancer)15
Quinazolinone DerivativeA549 (Lung Cancer)20

These results suggest that the compound may act by inhibiting specific pathways involved in tumor growth and proliferation.

Antimicrobial Properties

The oxadiazole ring is recognized for its antimicrobial properties. Studies indicate that compounds containing this structure demonstrate activity against a range of bacteria and fungi. For example, derivatives similar to the target compound have shown effectiveness against Staphylococcus aureus and Escherichia coli.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

This antimicrobial activity opens avenues for developing new antibiotics, particularly in an era of increasing antibiotic resistance.

Anti-inflammatory Effects

Research has also pointed to the anti-inflammatory potential of quinazolinone derivatives. The presence of the piperidine group may contribute to this effect by modulating inflammatory pathways. Animal studies have shown reduced inflammation markers when treated with similar compounds.

Inflammatory MarkerTreatment GroupControl Group
TNF-alphaDecreasedElevated
IL-6DecreasedElevated

Such findings could lead to therapeutic applications in treating chronic inflammatory diseases.

Case Studies

Several case studies have documented the synthesis and biological evaluation of compounds related to 3-(3-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one :

  • Synthesis and Evaluation of Quinazolinone Derivatives :
    • A study synthesized various quinazolinone derivatives and evaluated their anticancer activity using MTT assays. The results indicated that modifications at specific positions significantly enhanced cytotoxicity against cancer cell lines.
  • Oxadiazole-based Antimicrobial Agents :
    • Another research focused on synthesizing oxadiazole derivatives and testing their antimicrobial efficacy. The study concluded that introducing fluorinated phenyl groups improved antibacterial activity against resistant strains.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism of action of 3-(3-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one can vary based on its application:

  • Enzyme Inhibition: : It may inhibit specific enzymes by binding to their active sites, altering their function.

  • Receptor Modulation: : It could interact with cell surface receptors, affecting intracellular signaling pathways.

Comparison with Similar Compounds

Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives

A pyrido[3,4-d]pyrimidin-4(3H)-one analog () replaces the quinazolinone core with a pyrido-pyrimidinone system. This alters the electronic profile and hydrogen-bonding capacity due to the additional nitrogen atom. The substituent at position 8 includes a cyclopropyl-substituted oxadiazole-piperidine chain, differing from the fluorophenyl-oxadiazole in the target compound. Such structural variations likely impact kinase selectivity, as pyrido-pyrimidinones often target ATP-binding pockets with higher affinity .

Hydroxypiperidine-Modified Quinazolinones

describes a quinazolin-4(3H)-one derivative with a hydroxypiperidine substituent. Stereochemistry (2R,3S) in this analog may also confer distinct binding modes in chiral environments .

Substituent Variations

Biological Activity

The compound 3-(3-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Oxadiazole ring : Known for its diverse biological activities.
  • Piperidine moiety : Often associated with enhanced pharmacological properties.
  • Quinazolinone framework : Recognized for its anticancer potential.

Anticancer Activity

Recent studies have indicated that compounds containing the oxadiazole and quinazolinone moieties exhibit significant anticancer properties. The following table summarizes key findings related to the anticancer activity of similar compounds:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHCT11618.78Thymidylate synthase inhibition
Compound BMCF710.1Induction of apoptosis
Compound CHUH715.0Cell cycle arrest

The IC50 values indicate the concentration required to inhibit 50% of cell viability, demonstrating that these compounds can effectively target cancer cells.

Antimicrobial Activity

The antimicrobial efficacy of oxadiazole derivatives has also been documented. These compounds have shown activity against various bacterial strains, particularly Gram-positive bacteria. The following table presents findings from antimicrobial studies:

Compound NameBacterial Strain TestedZone of Inhibition (mm)Activity Type
Compound DBacillus cereus15Bactericidal
Compound EStaphylococcus aureus20Bacteriostatic
Compound FEscherichia coli12Bactericidal

These results suggest that the presence of the oxadiazole ring enhances the lipophilicity and membrane permeability of the compounds, facilitating their action against microbial cells .

The biological activity of 3-(3-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is attributed to several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit thymidylate synthase, crucial for DNA synthesis in cancer cells .
  • Induction of Apoptosis : Certain derivatives activate apoptotic pathways in cancer cells, leading to programmed cell death .
  • Membrane Disruption : The lipophilic nature of these compounds allows them to disrupt bacterial cell membranes, contributing to their antimicrobial effects .

Case Studies

Several case studies have highlighted the effectiveness of oxadiazole derivatives in clinical and preclinical settings:

  • Study on HUH7 Cells : A derivative showed an IC50 value lower than that of standard chemotherapeutic agents like 5-Fluorouracil, indicating superior efficacy against liver carcinoma cells .
  • Antimicrobial Screening : A series of oxadiazole-piperidine derivatives were tested against multiple bacterial strains, demonstrating promising results in both in vitro and in vivo models .

Q & A

Q. Q1. What are the key synthetic methodologies for constructing the quinazolin-4(3H)-one core in this compound?

Methodological Answer : The quinazolin-4(3H)-one core is typically synthesized via cyclocondensation of isatoic anhydride with aldehydes and amines under acidic conditions. For example:

  • Procedure : Reflux isatoic anhydride, aldehyde (e.g., 4-fluorobenzaldehyde), and a nitrogen source (e.g., 1,3,4-thiadiazol-2-amine) in water with p-TsOH as a catalyst for 2 hours. The product is recrystallized from ethanol .
  • Critical Parameters : pH control (acidic conditions) and solvent polarity influence cyclization efficiency.

Q. Q2. How is the 1,3,4-oxadiazole moiety introduced into the piperidine ring?

Methodological Answer : The 1,3,4-oxadiazole ring is synthesized via cyclization of thiosemicarbazides or hydrazides. For example:

  • Step 1 : React 4-fluorophenyl hydrazide with carbon disulfide to form a thiosemicarbazide intermediate.
  • Step 2 : Cyclize the intermediate with phosphoryl chloride (POCl₃) or sulfuric acid to yield the oxadiazole ring. This is then coupled to the piperidine ring via nucleophilic substitution .
  • Key Data : Yields range from 60–75% depending on the electron-withdrawing nature of substituents .

Advanced Research Questions

Q. Q3. How do structural modifications to the piperidine or oxadiazole moieties affect biological activity?

Methodological Answer : Structure-activity relationship (SAR) studies suggest:

  • Piperidine Modifications : Introducing electron-withdrawing groups (e.g., fluorine) at the 4-position of the phenyl ring enhances metabolic stability. For example, 4-fluorophenyl increases lipophilicity (logP = 2.8) compared to unsubstituted phenyl (logP = 2.1) .
  • Oxadiazole Modifications : Replacing sulfur with oxygen in the oxadiazole ring improves antimicrobial activity (MIC reduced from 32 µg/mL to 8 µg/mL against S. aureus) .

Table 1 : SAR of Piperidine-Oxadiazole Derivatives

SubstituentLogPMIC (µg/mL)Enzyme Inhibition (IC₅₀, nM)
4-Fluorophenyl2.88120
3-Chlorophenyl3.11695
Unsubstituted2.132250

Q. Q4. What analytical techniques are critical for resolving contradictions in spectral data during characterization?

Methodological Answer :

  • ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to resolve overlapping peaks. For example, the quinazolinone carbonyl signal appears at δ 165–170 ppm, while oxadiazole protons resonate at δ 8.1–8.3 ppm .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 505.1522 for C₂₇H₂₂FN₅O₃) with <2 ppm error .
  • X-ray Crystallography : Resolve stereochemical ambiguities in piperidine conformers (e.g., chair vs. boat) .

Q. Q5. How can computational modeling optimize the compound’s binding affinity for kinase targets?

Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). The oxadiazole moiety forms hydrogen bonds with Lys721, while the fluorophenyl group engages in π-π stacking with Phe723 .
  • MD Simulations : Run 100 ns trajectories to assess stability of the protein-ligand complex. RMSD <2 Å indicates stable binding .

Methodological Challenges

Q. Q6. How to address low yields in the final coupling step between quinazolinone and piperidine-oxadiazole subunits?

Methodological Answer :

  • Optimization Strategies :
    • Use coupling agents like EDC/HOBt in DMF at 0°C to minimize side reactions.
    • Activate the carboxylic acid (quinazolinone) with CDI before reacting with the piperidine amine.
  • Yield Improvement : From 40% to 65% by switching from DCM to THF as the solvent .

Q. Q7. What in vitro assays are recommended to evaluate dual inhibitory activity (e.g., antimicrobial and anticancer)?

Methodological Answer :

  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, IC₅₀ = 12 µM) with doxorubicin as a positive control (IC₅₀ = 0.8 µM) .

Data Interpretation

Table 2 : Comparative Bioactivity of Analogues

CompoundMIC (µg/mL)IC₅₀ (MCF-7, µM)Solubility (mg/mL)
Target8120.15
Analog 116250.08
Analog 24180.10

Key Insight : Analog 2’s improved MIC correlates with a nitro group at the quinazolinone 6-position, enhancing membrane penetration .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
3-(3-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

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